molecular formula C12H9N3O6S B2479268 N-(2-methoxy-5-nitrophenyl)-5-nitrothiophene-2-carboxamide CAS No. 325988-18-9

N-(2-methoxy-5-nitrophenyl)-5-nitrothiophene-2-carboxamide

Cat. No. B2479268
M. Wt: 323.28
InChI Key: IWYAOOVEIHPMFH-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-5-nitrothiophene-2-carboxamide is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. This compound is a member of the nitrothiophene family, which has been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Scientific Research Applications

Radiosensitizers and Cytotoxins

N-(2-methoxy-5-nitrophenyl)-5-nitrothiophene-2-carboxamide and its derivatives have been explored in the context of radiosensitization and bioreductive cytotoxicity. A study by Threadgill et al. (1991) synthesized a series of nitrothiophene-5-carboxamides, evaluating their potential as radiosensitizers and selective cytotoxins. Compounds with tertiary amine bases or oxiranes exhibited potent radiosensitizing properties (Threadgill et al., 1991).

Synthesis and Characterization

The synthesis and structural characterization of compounds related to N-(2-methoxy-5-nitrophenyl)-5-nitrothiophene-2-carboxamide are vital for understanding their properties and potential applications. Bhaskar et al. (2019) reported on the synthesis of a similar compound, providing insights into the structural features through various spectroscopic techniques (Bhaskar et al., 2019).

Antidiabetic Activity

Research into the antidiabetic properties of related compounds has been conducted. Lalpara et al. (2021) synthesized a series of compounds including nitrothiophene-5-carboxamides and evaluated them for their antidiabetic activity using in vitro assays. This highlights the potential for such compounds in the treatment of diabetes (Lalpara et al., 2021).

Organic Mass Spectrometry Studies

Ceraul et al. (1995) conducted studies using organic mass spectrometry on N-arylthiophenecarboxamides, which include compounds similar to N-(2-methoxy-5-nitrophenyl)-5-nitrothiophene-2-carboxamide. This research provides insights into the molecular ions and potential rearrangements, contributing to the understanding of these compounds in mass spectrometric analysis (Ceraul et al., 1995).

Novel Synthetic Approaches

Mamedov et al. (2016) developed novel synthetic approaches for compounds including oxalamides, which are structurally related to N-(2-methoxy-5-nitrophenyl)-5-nitrothiophene-2-carboxamide. These methodologies provide new insights into the synthesis of complex organic molecules (Mamedov et al., 2016).

PET Imaging and Neuropsychiatric Disorders

García et al. (2014) explored carboxamide derivatives in PET imaging, particularly for studying serotonin receptors, which are crucial in neuropsychiatric disorders. These studies contribute to the development of imaging agents for better understanding brain chemistry and disorders (García et al., 2014).

Antibacterial and Herbicidal Activity

Kos et al. (2013) investigated the antibacterial and herbicidal activities of 3-hydroxy-N-phenylnaphthalene-2-carboxanilides, related to N-(2-methoxy-5-nitrophenyl)-5-nitrothiophene-2-carboxamide. These compounds showed promising results against various bacterial strains and in inhibiting photosynthetic electron transport (Kos et al., 2013).

properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O6S/c1-21-9-3-2-7(14(17)18)6-8(9)13-12(16)10-4-5-11(22-10)15(19)20/h2-6H,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYAOOVEIHPMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-nitrophenyl)-5-nitrothiophene-2-carboxamide

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